2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS/c1-10-6-2-3-7-11(10)15-18-16(20)14-12-8-4-5-9-13(12)21-17(14)19-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,19,20) |
InChI Key |
NKHLOYGLKGGALJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Screening
Comparative studies indicate that acetic acid outperforms polar aprotic solvents (e.g., DMF) in cyclocondensation efficiency. Catalytic HCl reduces reaction time from 24 hours to 8 hours versus uncatalyzed conditions.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves the target compound from byproducts.
-
Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, 4H, Ar-H), 3.02 (t, 2H, J=6.0 Hz, CH₂), 2.65 (s, 3H, CH₃), 1.80–1.50 (m, 4H, cyclohexyl).
-
MS (EI) : m/z 296.4 [M]⁺, consistent with molecular formula C₁₇H₁₆N₂OS.
X-ray Crystallography : Confirms the planar pyrimidine ring and boat conformation of the tetrahydrobenzene moiety.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Pre-functionalization | 2-Methylphenylacetonitrile | 78 | 98 | Regioselective, fewer steps |
| Post-functionalization | 4,5,6,7-Tetrahydrobenzo[b]thiophene | 62 | 95 | Flexible aryl group introduction |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyrimidinone ring, converting it to a dihydropyrimidine or tetrahydropyrimidine derivative. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(2-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibits significant anticancer properties. It has been shown to inhibit the activity of specific enzymes involved in tumor growth and proliferation. The mechanism of action typically involves:
- Enzyme Inhibition : The compound binds to active sites of enzymes, leading to competitive inhibition.
- Cell Cycle Arrest : Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting the cell cycle.
Case Study
A study published in a peer-reviewed journal highlighted the effectiveness of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an effective anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. It demonstrates activity against both bacterial and fungal strains. The proposed mechanisms include:
- Membrane Disruption : Interference with microbial cell membranes.
- Inhibition of Biofilm Formation : Reducing the ability of bacteria to form protective biofilms.
Case Study
In a comparative analysis with standard antimicrobial agents such as ceftriaxone and Pimafucin, 2-(2-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one showed promising results in inhibiting microbial growth .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It modulates various pathways involved in inflammation:
- Cytokine Inhibition : Reducing levels of pro-inflammatory cytokines.
- NF-kB Pathway Modulation : Interfering with the NF-kB signaling pathway which is crucial in inflammatory responses.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of tetrahydrobenzothienopyrimidinones are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Position 2 Modifications: The 2-methylphenyl group in the target compound enhances lipophilicity compared to polar substituents like 4-aminophenyl (A5) or phenoxy (6i). This may improve membrane permeability but reduce solubility . Electron-withdrawing groups (e.g., chloromethyl in Compound 5) are associated with antihyperlipidemic activity, while heterocyclic substituents (e.g., thiadiazolylmethyl) correlate with anticancer effects .
Position 3 Modifications :
- The absence of a substituent at position 3 in the target compound contrasts with analogs like 6i (3-butyl), which may reduce steric hindrance and alter receptor binding .
Physicochemical Properties
- Melting Points: Analogs with polar groups (e.g., A5: >250°C) have higher melting points than nonpolar derivatives (e.g., B2: 169–171°C), reflecting stronger intermolecular forces .
- Spectroscopic Data : The target compound’s 2-methylphenyl group would show distinct aromatic proton signals in $^1$H NMR (δ 6.8–7.4 ppm) compared to aliphatic substituents (e.g., butyl in 6i: δ 0.8–1.6 ppm) .
Biological Activity
The compound 2-(2-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates the presence of a benzothieno-pyrimidine core structure. This unique configuration is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of benzothieno[2,3-d]pyrimidines exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines.
- Cytotoxic Effects : The cytotoxicity of these compounds has been evaluated against different human cancer cell lines, showing promising results.
- Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.
Anticancer Activity
A study focusing on thieno[2,3-d]pyrimidine derivatives found that certain compounds showed significant inhibitory effects on the MDA-MB-231 breast cancer cell line. For instance:
- Compound IC50 Values :
- Compound l : 27.6 μM
- Paclitaxel (PTX): 29.3 μM (positive control)
This indicates that the tested compound exhibits comparable efficacy to established chemotherapeutics like PTX in inhibiting tumor growth .
Cytotoxicity Assessments
A series of tests on various thieno[2,3-d]pyrimidine derivatives revealed that the structure and substituents greatly influence cytotoxic activity. For instance:
- IC50 Values for Selected Compounds :
- Compound (13): 1.4 μM
- Compound (18): 1.6 μM
- Compound (19): 2.2 μM
These results suggest that specific modifications to the molecular structure can enhance cytotoxic potency against cancer cells .
The biological activity of benzothieno-pyrimidine derivatives is often attributed to their ability to interact with various cellular targets:
- Enzyme Inhibition : Some compounds have been identified as inhibitors of critical enzymes involved in cancer progression, such as CYP17.
- Cell Cycle Arrest : Certain derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Derivatives
A comprehensive study synthesized several benzothieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. The findings indicated that:
- Compounds with specific substitutions on the aromatic rings demonstrated enhanced anticancer activity.
- The structure-activity relationship (SAR) analysis provided insights into how modifications could optimize therapeutic efficacy.
Data Summary
| Compound ID | IC50 (μM) | Cell Line | Activity Type |
|---|---|---|---|
| Compound l | 27.6 | MDA-MB-231 | Anticancer |
| Compound 13 | 1.4 | PC3 | Cytotoxic |
| Compound 18 | 1.6 | PC3 | Cytotoxic |
| Paclitaxel | 29.3 | MDA-MB-231 | Positive Control |
Q & A
Basic: What are the foundational synthetic routes for preparing 2-(2-methylphenyl)-tetrahydrobenzothienopyrimidinone derivatives?
The Gewald reaction is a cornerstone method, starting with cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine to synthesize ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate. Subsequent formamide cyclization yields the core pyrimidinone scaffold. Chlorination with POCl₃ followed by nucleophilic substitution with 2-methylphenyl groups introduces the aryl moiety . Alternative routes involve dehydrative cyclization of 2-acylamino derivatives to optimize regioselectivity .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Key for confirming substituent positions and hydrogen environments. For example, aliphatic protons in the tetrahydro ring appear as multiplets at δ 2.89–2.95 ppm, while aromatic protons of the 2-methylphenyl group resonate at δ 7.54–8.71 ppm .
- IR Spectroscopy : Detects functional groups like CONH (1647–1676 cm⁻¹) and N-H stretches (3107–3309 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 284 [M+1]+) confirm molecular weight .
Advanced: How can reaction conditions be optimized for higher yields in thienopyrimidinone synthesis?
- Reagent Selection : Aluminum amalgam in aqueous THF efficiently reduces sulfonylmethyl intermediates to methylthio derivatives, avoiding over-reduction .
- Catalysts : Use of secondary amines (e.g., morpholine) in the Gewald reaction accelerates thiophene ring formation .
- Temperature Control : Heating at 80–100°C during cyclization ensures complete ring closure without decomposition .
Advanced: How should researchers address contradictions in reported biological activities?
Bioactivity variations often stem from substituent effects. For example:
- Antimicrobial Activity : 3-Alkyl substitutions (e.g., isopropyl) enhance antifungal potency against Candida albicans (MIC = 8 µg/mL), while methyl groups show reduced efficacy .
- Anti-Inflammatory Activity : Schiff base derivatives (e.g., benzylideneamino) exhibit COX-2 inhibition (IC₅₀ = 1.2 µM) but may lack selectivity in cytotoxicity assays .
Methodological Tip : Use standardized assays (e.g., microbroth dilution for antimicrobials, COX-2 ELISA for inflammation) and include positive controls (e.g., fluconazole, celecoxib) to contextualize results .
Advanced: What in vitro and in vivo models are suitable for evaluating anticancer potential?
- In Vitro : MTT assays on cancer cell lines (e.g., HOP-92 lung cancer) at 10 µM doses to assess growth inhibition .
- In Vivo : Xenograft models (e.g., murine breast cancer) with oral administration (10–50 mg/kg/day) to measure tumor regression and toxicity .
- Mechanistic Studies : Docking simulations against EGFR (PDB: 1M17) predict binding affinities; validate with Western blotting for phosphorylated targets .
Advanced: How do structural modifications influence activity in this scaffold?
- Substituent Position : 2-Phenyl derivatives show stronger π-π stacking with enzyme active sites than 3-substituted analogs .
- Electron-Withdrawing Groups : Nitro or chloro substituents at the 4-position enhance anticancer activity (e.g., 70% inhibition in HCT-116 colon cancer) by increasing electrophilicity .
- Hydrophobic Moieties : Piperazine or triazole additions improve blood-brain barrier penetration for CNS targets .
Advanced: What computational methods aid in rational design of derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or antimicrobial targets .
- QSAR Modeling : Use Hammett constants (σ) and logP values to correlate substituent hydrophobicity with bioactivity .
- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .
Advanced: How is regioselectivity achieved in electrophilic substitutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
